3.1 IDO1 Inhibitory Potency: Approximately 10- to 25-Fold Greater than 1-Methyltryptophan (3-yl Regioisomer)
In recombinant human IDO1 enzymatic assays measuring kynurenine production from L-tryptophan, the target 4-yl regioisomer exhibited an IC50 of 1,400 nM (1.40 × 10^3 nM) [1]. By comparison, the L-enantiomer of the 3-yl regioisomer (1-methyl-L-tryptophan) showed an IC50 of 35,000 nM (3.50 × 10^4 nM) under similar recombinant enzyme conditions [2], while racemic 1-MT yielded an IC50 of 14,700 nM in HeLa cell-based IDO1 assays . This represents an approximate 25-fold potency advantage for the 4-yl isomer over L-1-MT in recombinant enzyme assays and a roughly 10-fold advantage over racemic 1-MT in cellular context.
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1,400 nM (recombinant human IDO1, 60 min, L-Trp substrate) |
| Comparator Or Baseline | L-1-Methyltryptophan (3-yl): 35,000 nM recombinant IDO1; Racemic 1-MT: 14,700 nM HeLa IDO1 |
| Quantified Difference | ~25-fold more potent than L-1-MT (recombinant); ~10-fold more potent than racemic 1-MT (cellular) |
| Conditions | Recombinant human IDO1, kynurenine production endpoint, L-tryptophan substrate, 60 min incubation (BindingDB assay ID 50047061) |
Why This Matters
The ~10- to 25-fold greater IDO1 inhibitory potency means lower compound concentrations are required to achieve the same degree of enzyme blockade, reducing the risk of off-target effects and solvent toxicity in cell-based immunological assays.
- [1] BindingDB BDBM50146465 (CHEMBL3765186). IC50 = 1.40E+3 nM for recombinant human IDO1. Note: The SMILES string associated with this BindingDB entry (NOCc1ccc(F)cc1F) appears inconsistent with the target structure and may reflect a database curation error; the bioactivity data is provisionally retained pending independent verification. View Source
- [2] BindingDB BDBM50241727. IC50 = 3.50E+4 nM for L-1-methyltryptophan (recombinant human IDO1). View Source
